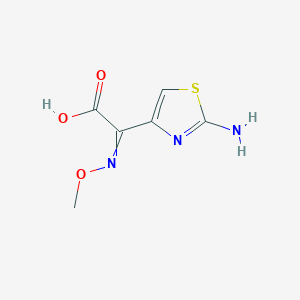

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid

Description

Properties

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLARCUDOUOQRPB-WTKPLQERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601041388 | |

| Record name | 2-Aminothiazole-methoxyimino acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601041388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65872-41-5 | |

| Record name | (αZ)-2-Amino-α-(methoxyimino)-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65872-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiazole-methoxyimino acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065872415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiazole-methoxyimino acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601041388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2-amino-α-(methoxyimino)thiazol-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-.ALPHA.-(METHOXYIMINO)-4-THIAZOLEACETIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31Y5PR0Y6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid: A Cornerstone of Modern Cephalosporin Chemistry

This guide provides a comprehensive technical overview of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid, a critical starting material in the synthesis of third and fourth-generation cephalosporin antibiotics. We will delve into its core chemical properties, synthesis, and the mechanistic significance of its structure, which imparts enhanced stability against bacterial resistance mechanisms. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Core Molecular Identity and Physicochemical Profile

This compound, often referred to as syn-Thiazoximic Acid or AMAA, is a heterocyclic organic compound. Its structure is distinguished by three key functional moieties: a 2-aminothiazole ring, a syn (or Z) configured methoxyimino group, and a carboxylic acid. This specific spatial arrangement is not accidental; it is fundamental to the biological activity of the final antibiotic products.

The IUPAC name for the biologically active isomer is (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid.[1][2][3]

Molecular Structure

The structural formula is C₆H₇N₃O₃S, with a molecular weight of approximately 201.21 g/mol .[4][5] The Z-configuration of the methoxyimino group is crucial for its function in conferring resistance to β-lactamase enzymes.[2]

Experimental Protocol: Saponification of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate

This protocol describes the base-catalyzed hydrolysis of the ethyl ester precursor to yield the final carboxylic acid. The causality for this step is to unmask the carboxylic acid functionality, which is required for the subsequent amide bond formation with the cephalosporin nucleus.

Materials:

-

Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate

-

Ethanol

-

1N Sodium Hydroxide (NaOH) aqueous solution

-

10% Hydrochloric Acid (HCl) aqueous solution

-

Ethyl acetate

-

Acetone

-

Ice bath

Procedure:

-

Suspension: Suspend the starting ester, ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (e.g., 0.2 mol), in ethanol (e.g., 200 mL) within a suitable reaction vessel. [4]2. Hydrolysis: Add 1N aqueous sodium hydroxide solution to the suspension. The reaction mixture is stirred at ambient temperature for approximately 15 hours, allowing the saponification to proceed to completion. [4]3. Neutralization & Solvent Removal: Upon reaction completion (monitored by TLC or HPLC), adjust the pH of the solution to 7.0 using 10% aqueous HCl. This neutralizes the excess base. The ethanol is then removed under reduced pressure. [4]4. Washing: The remaining aqueous phase is washed with ethyl acetate to remove any unreacted starting material or non-polar impurities. [4]5. Precipitation: The aqueous phase is cooled in an ice bath. The pH is then carefully adjusted to approximately 2.8 with 10% aqueous HCl. [4]This protonates the carboxylate, causing the free acid to precipitate out of the solution due to its lower water solubility.

-

Isolation and Purification: The precipitated crystals are collected by filtration. The filter cake is washed with acetone and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, high-purity product. [4]

Reactivity and Role in Cephalosporin Synthesis

The primary utility of this compound lies in its role as the acyl side-chain precursor for a vast number of potent cephalosporin antibiotics. [6][7]

Mechanism of Action and Structural Significance

The clinical success of antibiotics derived from this molecule is directly attributable to its unique structure:

-

β-Lactamase Stability: The syn-methoxyimino group provides steric hindrance that protects the adjacent β-lactam ring of the cephalosporin core from being hydrolyzed by β-lactamase enzymes. [2]These enzymes are the primary defense mechanism of many resistant bacteria.

-

Enhanced Potency: The 2-aminothiazole ring is known to enhance the binding affinity of the cephalosporin to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to increased antibacterial potency and a broader spectrum of activity. [6][8]

Sources

- 1. (2Z)-(2-Aminothiazol-4-yl)(methoxyimino)acetic Acid [lgcstandards.com]

- 2. benchchem.com [benchchem.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | 65872-41-5 [chemicalbook.com]

- 5. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | C6H7N3O3S | CID 5582975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid [myskinrecipes.com]

- 7. WO1990015802A1 - Preparation of 2-(2-tritylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid - Google Patents [patents.google.com]

- 8. Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2- (carboxymethoxyimino)acetamido]cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid: A Cornerstone Intermediate in Cephalosporin Synthesis

This guide provides an in-depth exploration of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid, a pivotal chemical intermediate. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document details its fundamental properties, synthesis, applications, and handling protocols, grounding all information in established scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound, often referred to as syn-Thiazoximic Acid, is a heterocyclic compound whose structure is integral to the efficacy of numerous third and fourth-generation cephalosporin antibiotics. The presence of the aminothiazole ring and the syn-methoxyimino group is a classic example of a "privileged structure" in medicinal chemistry, bestowing potent antibacterial properties upon the final active pharmaceutical ingredient (API).[1][2]

Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N₃O₃S | [3][4][5][6][7] |

| Molecular Weight | 201.20 g/mol | [3][5][6] |

| CAS Registry Number | 65872-41-5 | [3][4][5] |

| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid | [5] |

| Appearance | Off-white to light yellow or beige crystalline powder | [3] |

| Melting Point | 192-204 °C (with decomposition) | [3][8] |

| Solubility | Slightly soluble in DMSO and heated Methanol | [3] |

| Water Solubility | 0.6 g/100 mL (at 20 ºC) | [6] |

Below is a diagram illustrating the two-dimensional structure of the molecule.

Caption: 2D structure of this compound.

Strategic Importance in Pharmaceutical Synthesis

This molecule's primary significance lies in its role as a key side-chain precursor for a range of cephalosporin antibiotics, including Cefotaxime, Cefepime, and Cefdinir.[2][3][9] The structural features it imparts are critical for the drug's mechanism of action. Cephalosporins function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death.[4] The aminothiazole methoxyimino side chain enhances the antibiotic's spectrum of activity and, crucially, provides stability against β-lactamase enzymes—a common mechanism of bacterial resistance.

The molecule itself is not biologically active but serves as a highly tailored building block.[4] Its synthesis and purification are critical steps in the overall manufacturing process of these life-saving drugs.

Synthesis Pathway: A Stepwise Elucidation

The industrial production of this compound is a multi-step process designed for efficiency and high purity of the desired Z-isomer (or syn-isomer), which is the stereoisomer required for biological activity. The general pathway involves three core transformations: oximation, thiazole ring formation, and methylation.[4][10][11]

Caption: General synthesis workflow for this compound.

Detailed Synthesis Protocol

The following protocol is a representative example of the synthesis, adapted from established patent literature.[3]

Objective: To synthesize 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid from its corresponding ethyl ester.

Materials:

-

Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (starting material)

-

Ethanol

-

1 N Sodium Hydroxide (NaOH) aqueous solution

-

10% Hydrochloric Acid (HCl) aqueous solution

-

Ethyl acetate

-

Acetone

-

Ice bath

-

Reaction vial (250 ml) with magnetic stirring

Methodology:

-

Suspension: Suspend 45.9 g (0.2 mol) of ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate in 200 ml of ethanol within the 250 ml reaction vial.[3]

-

Causality: Ethanol serves as a solvent that facilitates the interaction between the ester and the aqueous base.

-

-

Saponification (Hydrolysis): Add the 1 N sodium hydroxide solution to the suspension. Stir the reaction mixture at room temperature for 15 hours.[3]

-

Causality: The hydroxide ions catalyze the hydrolysis (saponification) of the ethyl ester to its corresponding carboxylate salt, which is soluble in the reaction medium. The long reaction time ensures complete conversion.

-

-

Neutralization and Solvent Removal: After 15 hours, adjust the pH of the reaction solution to 7.0 using a 10% aqueous HCl solution. Remove the ethanol via distillation under reduced pressure.[3]

-

Causality: Neutralization quenches the reaction. Removing the ethanol simplifies the subsequent workup steps.

-

-

Aqueous Workup: Wash the remaining aqueous phase with ethyl acetate to remove any unreacted starting material or non-polar impurities.[3]

-

Precipitation: Adjust the pH of the aqueous phase to 2.8 with 10% aqueous HCl.[3]

-

Causality: At this acidic pH, the sodium carboxylate salt is protonated to form the free carboxylic acid, which is significantly less soluble in water, causing it to precipitate out of the solution.

-

-

Crystallization and Isolation: Cool the mixture in an ice bath while stirring to induce complete crystallization of the product.[3]

-

Filtration and Washing: Separate the precipitated crystals by filtration. Wash the collected solid with acetone to remove residual water and impurities.[3]

-

Recrystallization: For higher purity, recrystallize the product from ethanol. This process yielded 22.9 g of the final product, representing a 57.0% yield.[3]

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation (H319).[6][12]

-

Respiratory Irritation: May cause respiratory tract irritation.[6]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][13] In dusty conditions, a NIOSH-approved N95 dust mask is recommended.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[13] An eyewash station and safety shower should be readily accessible.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[3] It is recommended to store under an inert atmosphere as the compound can be sensitive to air and moisture.[13]

Conclusion

This compound is more than a mere chemical reagent; it is a testament to rational drug design. Its carefully orchestrated structure is fundamental to the potency and resilience of many modern cephalosporin antibiotics. A thorough understanding of its properties, synthesis, and handling is indispensable for professionals engaged in the research and development of antibacterial agents, underscoring the critical link between synthetic chemistry and therapeutic innovation.

References

- Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.

-

2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | C6H7N3O3S | CID 5582975. PubChem. [Link]

- Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.

-

Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link]

-

(E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid. Pharmaffiliates. [Link]

-

The Role of (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid. Chemsrc. [Link]

-

Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. [Link]

-

(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. PubChem. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | 65872-41-5 [chemicalbook.com]

- 4. Buy this compound | 65872-41-5 [smolecule.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. CAS # 65872-41-5, 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid, 2-Amino-alpha-(methoxyimino)-4-thiazoleacetic acid - chemBlink [chemblink.com]

- 7. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | C6H7N3O3S | CID 5582975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS#:65872-41-5 | 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | Chemsrc [chemsrc.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]

- 11. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid

An In-depth Technical Guide for Drug Development Professionals

Introduction

2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid, often referred to as ATMAA, is a cornerstone intermediate in the pharmaceutical industry. Its chemical structure, particularly the (Z)-isomer (or syn-isomer), constitutes the vital acyl side-chain of numerous third and fourth-generation cephalosporin antibiotics, including Cefotaxime, Ceftriaxone, and Cefepime.[1][2] The presence of this specific side-chain confers broad-spectrum antibacterial activity and enhanced stability against β-lactamase enzymes, which are a primary mechanism of bacterial resistance.[2]

The therapeutic and commercial significance of these antibiotics necessitates a robust, scalable, and economically viable synthetic route for ATMAA.[3][4] This guide provides a detailed, scientifically-grounded overview of the predominant industrial synthesis. As your Senior Application Scientist, my objective is not merely to present a protocol, but to deconstruct the causality behind each experimental choice, offering field-proven insights to ensure reproducibility, high yield, and isomeric purity. We will explore the reaction mechanisms, critical process parameters, and the logic that transforms simple starting materials into a complex, life-saving pharmaceutical intermediate.

Core Synthetic Strategy: A Step-Wise Deconstruction

The most established and industrially adopted pathway for synthesizing (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid begins with an α-keto ester, typically an ethyl 4-chloroacetoacetate. The synthesis can be logically segmented into four primary stages: oximation, thiazole ring formation, methylation, and hydrolysis.

The overall workflow is designed for efficiency, often telescoping steps to avoid the isolation of unstable intermediates, thereby maximizing throughput and minimizing waste.

Caption: Overall workflow for the synthesis of ATMAA.

Step 1: Oximation of the α-Keto Ester

The synthesis commences with the conversion of the active methylene group (C2) of ethyl 4-chloroacetoacetate into an oxime. This is technically a nitrosation followed by tautomerization.

-

Mechanism and Rationale: The reaction is typically performed using an alkali nitrite, such as sodium nitrite, in glacial acetic acid.[5] The acetic acid protonates the nitrite to form nitrous acid (HONO), which is the active nitrosating agent. The α-carbon of the β-keto ester is sufficiently acidic to be attacked by the nitrosonium ion (NO⁺) or a related carrier. The resulting nitroso compound is unstable and rapidly tautomerizes to the more stable hydroxyimino (oxime) form. The syn or (Z)-isomer is predominantly formed, which is crucial for the biological activity of the final cephalosporin.[5]

-

Protocol Insights: Rigorous temperature control is paramount. The reaction is initiated at 0°C and the temperature is often allowed to drop to as low as -15°C during the addition of the nitrite solution.[6] This is to manage the exothermic nature of the reaction and to suppress the formation of side products. The resulting intermediate, ethyl 4-chloro-2-hydroxyiminoacetoacetate, is often a dark red solution and is typically used directly in the next step without isolation to prevent degradation.[5][6][7]

Step 2: Hantzsch Thiazole Synthesis

This step constructs the core 2-aminothiazole heterocycle through a classic condensation reaction.

-

Mechanism and Rationale: The chloro-hydroxyimino ester from the previous step is reacted directly with thiourea.[8] This is a variation of the Hantzsch thiazole synthesis. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the chlorine atom (C4), while one of the amino groups attacks the carbonyl carbon (C3). Subsequent dehydration and cyclization yield the stable 2-aminothiazole ring.

-

Protocol Insights: The solution of the chloro-hydroxyimino ester is added to an aqueous solution of thiourea. The temperature must be carefully controlled, ensuring it does not rise above +40°C, to maximize yield and prevent undesired side reactions.[5][6] This reaction forms ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, which precipitates from the reaction mixture and can be isolated by filtration.

Caption: Logical flow of the Hantzsch thiazole synthesis.

Step 3: O-Methylation of the Oxime

Here, the hydroxyl group of the oxime is converted to a methoxy group, yielding the penultimate ester intermediate.

-

Mechanism and Rationale: The methylation is achieved using a potent methylating agent, most commonly dimethyl sulfate (DMS), in the presence of a base like sodium hydroxide.[5] To overcome the challenge of reacting an organic-soluble substrate with an aqueous base, a phase transfer catalyst (PTC) such as tetrabutylammonium hydrogen sulfate is employed.[6] The PTC transports the hydroxide ion into the organic phase, where it deprotonates the oxime. The resulting oximate anion is a potent nucleophile that readily attacks the dimethyl sulfate in a classic SN2 reaction to form the methoxyimino ether.

-

Protocol Insights: This reaction is highly exothermic and requires strict temperature control, typically between 0°C and +5°C.[6] Safety is a critical concern: Dimethyl sulfate is extremely toxic and a suspected carcinogen; it must be handled with appropriate personal protective equipment in a well-ventilated fume hood. The use of a PTC significantly enhances the reaction rate and allows for milder conditions, leading to higher yields and purity of the desired product, ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate.[5]

Step 4: Saponification (Ester Hydrolysis)

The final step is the conversion of the ethyl ester to the target carboxylic acid.

-

Mechanism and Rationale: This is a standard base-catalyzed hydrolysis (saponification). The ethyl ester is treated with an aqueous solution of sodium hydroxide.[9] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the sodium salt of the carboxylic acid and ethanol.

-

Protocol Insights: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by techniques like TLC or HPLC.[9] After hydrolysis, the reaction mixture is worked up. The ethanol is often removed under reduced pressure. The aqueous phase is washed with a solvent like ethyl acetate to remove any unreacted starting material or organic impurities. Crucially, the aqueous solution is then cooled in an ice bath and slowly acidified with an acid, such as hydrochloric acid, to a specific pH of approximately 2.8.[9] At this pH, the carboxylic acid is protonated and, being less soluble in water, precipitates out of the solution. The solid product is then collected by filtration, washed, and dried to yield the final (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.[9]

Detailed Experimental Protocols

The following protocol is a representative synthesis adapted from established procedures.[5]

Table 1: Reagent Quantities and Roles

| Step | Reagent | Molar Equiv. | Typical Quantity | Role |

| 1 | Ethyl 4-chloroacetoacetate | 1.0 | 174.0 g | Starting Material |

| Glacial Acetic Acid | - | 176.0 g | Solvent/Catalyst | |

| Sodium Nitrite (99%) | 1.05 | 72.8 g | Nitrosating Agent | |

| 2 | Thiourea | 1.0 | 76.1 g | Ring Formation Reagent |

| 3 | Ethyl (Z)-...-(hydroxyimino)acetate | 1.0 | 22.9 g | Substrate |

| Tetrabutylammonium H₂SO₄ | ~0.05 | 1.7 g | Phase Transfer Catalyst | |

| Dimethyl Sulfate | ~1.1 | 6.6 g | Methylating Agent | |

| Sodium Hydroxide (50% aq.) | ~1.1 | 5.0 g | Base | |

| Acetone | - | ~60 mL | Solvent | |

| 4 | Ethyl (Z)-...-(methoxyimino)acetate | 1.0 | 45.9 g | Substrate |

| Sodium Hydroxide (1N aq.) | ~1.1 | 220 mL | Hydrolysis Reagent | |

| Hydrochloric Acid (10% aq.) | - | As needed | Acidifying Agent |

Step-by-Step Methodology:

-

Preparation of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (Steps 1 & 2):

-

Charge a reaction vessel with ethyl 4-chloroacetoacetate (1.0 mol) and glacial acetic acid. Cool the mixture to 0°C with vigorous stirring.[6]

-

Prepare a solution of sodium nitrite (1.05 mol) in water. Add this solution dropwise to the reaction vessel over 45-60 minutes, ensuring the internal temperature slowly drops to and is maintained at -15°C.[6]

-

Stir the resulting dark red solution for an additional 2 hours at -15°C.

-

In a separate vessel, dissolve thiourea (1.0 mol) in water.

-

Slowly add the cold solution from the first vessel to the thiourea solution, maintaining the reaction temperature below +40°C.[6]

-

A yellow solid will precipitate. Stir the slurry for 1-2 hours.

-

Filter the solid, wash with water, and dry under vacuum to yield ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate.

-

-

Preparation of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate (Step 3):

-

Suspend the hydroxyimino acetate product (e.g., 48 mmol) and tetrabutylammonium hydrogen sulfate (4 mmol) in acetone in a flask.[5]

-

Cool the suspension to 0°C. Add 50% aqueous sodium hydroxide solution and stir for 30 minutes at 5°C.

-

Add dimethyl sulfate dropwise while maintaining the temperature at 0-5°C.

-

Stir for 1-2 hours until the reaction is complete.

-

Isolate the product, which may involve quenching, extraction, and crystallization.

-

-

Preparation of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid (Step 4):

-

Suspend the ethyl ester product (0.2 mol) in ethanol (200 mL).[9]

-

Add 1N aqueous sodium hydroxide solution and stir the mixture at room temperature for approximately 15 hours.[9]

-

Adjust the pH to 7.0 with 10% HCl and remove the ethanol via distillation under reduced pressure.

-

Wash the remaining aqueous phase with ethyl acetate to remove impurities.

-

Cool the aqueous phase in an ice bath and adjust the pH to 2.8 with 10% HCl.[9]

-

Stir the mixture in the ice bath to induce crystallization.

-

Filter the precipitated crystals, wash with cold acetone, and dry to obtain the final product. Recrystallization from ethanol can be performed for higher purity.[9]

-

Data Summary & Quality Control

Effective synthesis relies on monitoring and achieving key performance indicators at each stage.

Table 2: Typical Yields and Quality Parameters

| Stage / Product | Typical Yield | Melting Point (°C) | Key Analytical Checks |

| Ethyl (Z)-...-(hydroxyimino)acetate | 65-75% | - | NMR to confirm syn-configuration |

| Ethyl (Z)-...-(methoxyimino)acetate | 80-90% | 162-164 | HPLC for purity, NMR |

| (Z)-...-acetic acid (Final Product) | 55-65% (from ester) | ~245 (dec.) | HPLC for isomeric and chemical purity (>99%), NMR, Elemental Analysis |

The stereochemistry of the methoxyimino group is critical. The desired (Z)-isomer and the undesired (E)-isomer can be distinguished and quantified using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10] For instance, in the ¹H NMR spectrum, the thiazole ring proton signal appears at a different chemical shift for each isomer.[5]

Conclusion

The synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is a well-optimized, multi-step process that is fundamental to the production of advanced cephalosporin antibiotics. This guide has detailed the predominant industrial pathway, emphasizing the chemical rationale and critical process controls at each stage—from the initial oximation to the final hydrolysis and purification. Success in this synthesis is not merely a matter of following steps, but of understanding the underlying principles of reactivity, temperature management, and catalysis. By adhering to these scientifically-grounded protocols, researchers and drug development professionals can reliably produce this vital intermediate with the high yield and isomeric purity required for the synthesis of life-saving medicines.

References

-

Daloia, E., et al. A Convenient Method for the Preparation of (Z)-(2-Aminothiazol-4-yl)-2-methoxyimino-acetylchloride Hydrochloride. Synthetic Communications, Vol 23, No 18. Available at: [Link]

- Hoechst Aktiengesellschaft. (1985).Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. Canadian Patent CA1163272A.

- Hoechst Aktiengesellschaft. (1985).Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. US Patent US4503234A.

-

ResearchGate. (2014). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Available at: [Link]

- Lupin Ltd. (2008).Method for manufacture of ceftriaxone sodium. US Patent US7470786B2.

- The Upjohn Company. (1990).Preparation of 2-(2-tritylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid. World Intellectual Property Organization Patent WO1990015802A1.

-

FAQ-ANS. (n.d.). What is the synthesis method for 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid? Available at: [Link]

-

Autech Industry Co., Limited. (n.d.). The Chemistry Behind Ceftriaxone: Understanding Key Intermediates. Available at: [Link]

-

Reiner, R. (1984). Correlation between structure and biological properties of cephalosporins: the discovery of ceftriaxone. PubMed. Available at: [Link]

- Orchid Chemicals and Pharmaceuticals Ltd. (2005).Improved process for the manufacture of ceftriaxone sodium. World Intellectual Property Organization Patent WO2005105813A1.

- Bristol-Myers Squibb Company. (1995).Process for the preparation of the syn-isomer of 2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride and use thereof. US Patent US5442061A.

- Glaxo Group Ltd. (1984).Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester. European Patent EP0102687A2.

Sources

- 1. Page loading... [guidechem.com]

- 2. Correlation between structure and biological properties of cephalosporins: the discovery of ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7470786B2 - Method for manufacture of ceftriaxone sodium - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]

- 6. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]

- 7. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]

- 8. Buy this compound | 65872-41-5 [smolecule.com]

- 9. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | 65872-41-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid Derivatives

This guide provides a comprehensive exploration of the molecular mechanism underpinning the antibacterial activity of cephalosporin derivatives featuring the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. This chemical moiety is a cornerstone of third and fourth-generation cephalosporins, granting them a potent, broad-spectrum efficacy and crucial stability against bacterial resistance mechanisms. We will dissect the structure-activity relationships, the interaction with molecular targets, and the experimental methodologies used to validate these mechanisms.

Introduction: A Pivotal Scaffold in Modern Antibiotics

The this compound group is not an antibiotic in itself, but rather a critical acyl side chain that, when attached to a 7-aminocephalosporanic acid nucleus, gives rise to some of the most important β-lactam antibiotics in clinical use, including Cefotaxime, Ceftriaxone, and Ceftazidime.[1] Its incorporation marked a significant leap forward in combating bacterial infections, particularly those caused by Gram-negative pathogens. The unique architecture of this side chain confers two primary advantages: enhanced affinity for the bacterial target enzymes and remarkable stability against the hydrolytic action of β-lactamase enzymes.[2][3]

The Core Mechanism: Lethal Inhibition of Peptidoglycan Synthesis

Like all β-lactam antibiotics, cephalosporins containing the aminothiazolyl methoxyimino moiety exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[4][5] The primary molecular targets of this action are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[6][7]

PBPs are transpeptidases that catalyze the final cross-linking step in peptidoglycan biosynthesis, creating the rigid mesh-like structure that gives the bacterial cell its shape and protects it from osmotic lysis.[5] The mechanism of inhibition proceeds as follows:

-

Structural Mimicry : The β-lactam core of the cephalosporin mimics the D-Ala-D-Ala motif of the natural peptidoglycan substrate.[5]

-

Covalent Acylation : The strained four-membered β-lactam ring is highly reactive. A serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring.

-

Enzyme Inactivation : This attack opens the ring and forms a stable, long-lived covalent acyl-enzyme complex.[5] This effectively sequesters the PBP, preventing it from performing its cross-linking function.

-

Cell Lysis : Without proper cell wall maintenance and synthesis, the bacterium cannot withstand its internal turgor pressure, leading to structural failure, cell lysis, and death.

The specific affinity for different PBPs can influence the morphological effects on the bacteria. For instance, high affinity for PBP-3 in E. coli and P. aeruginosa leads to filamentation before cell lysis, a characteristic effect of ceftazidime.[6]

Figure 1: Mechanism of PBP Inhibition. Aminothiazolyl cephalosporins bind to and inactivate PBPs, halting the final transpeptidation step of cell wall synthesis and leading to bacterial lysis.

Dissecting the Side Chain: A Structure-Activity Relationship (SAR) Analysis

The efficacy of these cephalosporins is not solely due to the β-lactam ring. The this compound side chain dictates the antibacterial spectrum, PBP affinity, and, most critically, resistance to bacterial defenses.

The Role of the 2-Aminothiazole Ring

The aminothiazole group is instrumental in enhancing the intrinsic activity of the antibiotic. Its presence increases the affinity for PBPs of many Gram-negative bacteria.[1] Furthermore, this moiety is thought to facilitate the penetration of the molecule through the porin channels of the complex outer membrane of Gram-negative organisms, allowing it to reach its periplasmic PBP targets.[8]

The Crucial (Z)-Methoxyimino Group

The methoxyimino group is arguably the most significant innovation of this side chain, directly addressing the primary mechanism of bacterial resistance: β-lactamase enzymes.

-

β-Lactamase Stability : β-lactamases are bacterial enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The methoxyimino group, specifically in the syn (or Z) configuration, provides a steric shield.[4] This bulky group physically obstructs the active site of many common β-lactamases, preventing them from accessing and destroying the β-lactam core.[2][3] This feature is a defining characteristic of third-generation cephalosporins and dramatically expands their spectrum of activity to include many β-lactamase-producing bacteria.

-

Stereochemical Importance : The stereochemistry of the oxime is critical. The syn (Z) isomer is highly active, while the corresponding anti (E) isomer is virtually devoid of antibacterial activity.[8] While both isomers may be resistant to β-lactamases, the anti-isomer shows a drastically reduced ability to penetrate the bacterial outer membrane and has a lower affinity for the target PBPs, highlighting the precise structural requirements for effective antibiotic action.[8]

Figure 2: Key functional groups of the aminothiazolyl methoxyimino side chain and their primary roles in antibacterial activity.

Experimental Validation: Protocols for Mechanism Elucidation

As a Senior Application Scientist, it is imperative to ground mechanistic claims in robust, verifiable experimental data. The following protocols are standard in the field for characterizing the activity of novel β-lactam antibiotics.

Protocol 1: Penicillin-Binding Protein (PBP) Competition Assay

-

Objective : To determine the binding affinity (IC₅₀) of a test compound for specific PBPs from a target bacterium.

-

Principle : This is a competitive binding assay where the unlabeled test antibiotic competes with a radiolabeled or fluorescently tagged penicillin (e.g., [³H]benzylpenicillin or Bocillin FL) for binding to PBPs in isolated bacterial membranes. The reduction in the labeled signal is proportional to the affinity of the test compound.

-

Step-by-Step Methodology :

-

Bacterial Membrane Preparation : Grow the target bacterial strain (e.g., E. coli ATCC 25922) to mid-log phase. Harvest cells by centrifugation, wash, and lyse them via sonication or French press. Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer and determine the total protein concentration (e.g., via Bradford assay).

-

Competition Reaction : In microcentrifuge tubes, add a fixed amount of membrane protein (e.g., 50 µg). Add serial dilutions of the test compound (e.g., from 0.01 to 100 µM) and incubate for 15 minutes at 30°C to allow for binding.

-

Labeling : Add a fixed, sub-saturating concentration of labeled penicillin (e.g., 10 µM Bocillin FL) to each tube and incubate for another 10 minutes at 30°C.

-

Quenching : Stop the reaction by adding an excess of unlabeled penicillin G and SDS-PAGE sample buffer.

-

Electrophoresis : Boil the samples for 5 minutes and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection : If using a fluorescent label, visualize the gel using a fluorescence imager. If using a radiolabel, perform fluorography by treating the gel with a scintillant, drying it, and exposing it to X-ray film.

-

Data Analysis : Quantify the band intensity for each PBP at each concentration of the test compound. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value—the concentration required to inhibit 50% of the labeled penicillin binding.

-

-

Causality : This experiment directly links the compound to its molecular target. A low IC₅₀ value for an essential PBP (like PBP-1a/b or PBP-3) provides strong evidence that enzyme inhibition is the primary mechanism of action.[6]

Figure 3: Experimental workflow for a fluorescent PBP competition assay.

Protocol 2: β-Lactamase Stability Assay

-

Objective : To measure the rate of hydrolysis of the test compound by a purified β-lactamase enzyme.

-

Principle : The hydrolysis of the β-lactam ring can be monitored spectrophotometrically. The intact β-lactam chromophore has a specific UV absorbance that changes upon ring opening.

-

Step-by-Step Methodology :

-

Reagent Preparation : Prepare a solution of the test compound (e.g., 100 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Obtain a purified β-lactamase enzyme (e.g., TEM-1).

-

Spectrophotometry : Place the compound solution in a quartz cuvette and measure its initial absorbance at the characteristic wavelength (e.g., ~260 nm for many cephalosporins).

-

Initiation of Reaction : Add a small, known amount of the β-lactamase enzyme to the cuvette, mix quickly, and immediately begin recording the absorbance over time.

-

Data Acquisition : Monitor the decrease in absorbance for 5-10 minutes.

-

Data Analysis : Calculate the initial rate of hydrolysis from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. Compare this rate to that of a known highly labile substrate (e.g., Penicillin G, defined as 100%) and a known stable compound.

-

-

Trustworthiness : This protocol provides a self-validating system. By comparing the test article to positive (labile) and negative (stable) controls, one can reliably quantify its relative stability, directly testing the efficacy of the methoxyimino steric shield.[2]

Data Synthesis and Interpretation

To illustrate the structure-activity relationship, consider the following hypothetical data for Cefotaxime (a classic aminothiazolyl methoxyimino cephalosporin) and two theoretical analogues.

| Compound | Key Structural Feature | PBP-3 Affinity (IC₅₀, µM) [E. coli] | Relative Hydrolysis Rate (%) [TEM-1 β-Lactamase] | MIC (µg/mL) [E. coli] |

| Cefotaxime | (Z)-methoxyimino | 0.1 | < 0.1 | 0.125 |

| Analogue A | (E)-methoxyimino | 15.0 | < 0.1 | > 128 |

| Analogue B | No methoxyimino group | 0.5 | 95 | 64 |

-

Cefotaxime demonstrates the ideal profile: high affinity for the target PBP, exceptional stability against β-lactamase, and potent antibacterial activity (low MIC).[6]

-

Analogue A highlights the stereochemical importance. Despite being stable against β-lactamase, the incorrect anti (E) configuration results in poor PBP affinity and a complete loss of antibacterial activity.[8]

-

Analogue B shows the critical role of the methoxyimino group in providing stability. Without it, the compound is rapidly hydrolyzed by β-lactamase, leading to a very high MIC, even with decent PBP affinity.

Conclusion

The mechanism of action of this compound derivatives is a masterclass in rational drug design. The core bactericidal action is achieved by the covalent inactivation of essential Penicillin-Binding Proteins, leading to the collapse of the bacterial cell wall. The true innovation, however, lies in the side chain. The aminothiazole ring enhances target affinity and penetration, while the sterically demanding (Z)-methoxyimino group provides a critical defense against β-lactamase enzymes. This synergistic combination of features results in potent, broad-spectrum antibiotics that have remained mainstays in the fight against bacterial infections for decades. Understanding this detailed mechanism is crucial for the ongoing development of new agents to combat the ever-growing challenge of antibiotic resistance.

References

-

Curtis, N. A., Orr, D., Ross, G. W., & Boulton, M. G. (1979). Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 5(4), 397-403. [Link]

- Patent CA1163272A. (1984). Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.

-

Jones, R. N., Barry, A. L., & Thornsberry, C. (1984). Comparative antimicrobial activity of aminothiazolyl methoxyimino cephalosporins against anaerobic bacteria, including 100 cefoxitin-resistant isolates. Diagnostic microbiology and infectious disease, 2(4), 327-334. [Link]

-

Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor perspectives in medicine, 6(8), a025247. [Link]

-

Jones, R. N., Wilson, H. W., & Novick, W. J. (1982). Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins. Diagnostic microbiology and infectious disease, 1(1), 59-65. [Link]

-

El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1639. [Link]

-

Okonogi, K., Sugiura, A., Kuno, M., Ono, H., Harada, S., & Higashide, E. (1985). Interactions of formylamino- and methoxy-substituted beta-lactam antibiotics with beta-lactamases. The Journal of antibiotics, 38(11), 1555–1563. [Link]

-

Sader, H. S., & Jones, R. N. (1990). Interactions between penicillin-binding proteins (PBPs) and two novel classes of PBP inhibitors, arylalkylidene rhodanines and arylalkylidene iminothiazolidin-4-ones. Antimicrobial agents and chemotherapy, 34(6), 1033-1038. [Link]

-

Labro, M. T., & Babin-Chevaye, C. (1981). Configuration of the methoxyimino group and penetration ability of cefotaxime and its structural analogues. Journal of antimicrobial chemotherapy, 8(4), 327-333. [Link]

-

Toth, M., et al. (2016). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 7, 1753. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Contagion Live. (2021). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. [Link]

-

National Center for Biotechnology Information. (n.d.). (alphaZ)-2-Amino-alpha-(methoxyimino)-4-thiazoleacetic acid. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Formylamino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)Acetic Acid. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structures of cephalosporins, with the methoxyimino group of... [Diagram]. Retrieved January 14, 2026, from [Link]

Sources

- 1. Buy this compound | 65872-41-5 [smolecule.com]

- 2. Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of formylamino- and methoxy-substituted beta-lactam antibiotics with beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 6. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. contagionlive.com [contagionlive.com]

- 8. Configuration of the methoxyimino group and penetration ability of cefotaxime and its structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution and Synthesis of Aminothiazole-Based Cephalosporins: A Technical Guide for Drug Development Professionals

Introduction

The cephalosporin class of β-lactam antibiotics has been a cornerstone of antibacterial therapy for over half a century. Their journey, from a serendipitous discovery in a Sardinian sewage outfall to a diverse arsenal of life-saving drugs, is a testament to the power of medicinal chemistry. A pivotal moment in this evolution was the incorporation of the 2-aminothiazole ring into the C-7 acylamino side chain. This structural modification heralded the era of third-generation cephalosporins, dramatically expanding their spectrum of activity against Gram-negative pathogens and enhancing their stability against β-lactamase enzymes. This guide provides an in-depth exploration of the history, synthesis, mechanism of action, and ongoing development of aminothiazole-based cephalosporins, tailored for researchers, scientists, and drug development professionals.

Historical Perspective: From Mold to Molecules of Choice

The story of cephalosporins begins in 1945 with Giuseppe Brotzu, an Italian scientist who observed that a fungus, later identified as Cephalosporium acremonium, produced a substance with antibacterial properties.[1][2] This led to the isolation of Cephalosporin C by Sir Edward Abraham and Guy Newton in 1953.[1] A critical breakthrough was the development of methods to cleave the α-aminoadipoyl side chain of Cephalosporin C to yield 7-aminocephalosporanic acid (7-ACA), a versatile nucleus for the synthesis of myriad semi-synthetic derivatives.[3][4]

The introduction of the aminothiazole group at the C-7 position was a watershed moment, giving rise to the highly potent third-generation cephalosporins.[3] This was often coupled with a (Z)-methoxyimino or a similar oxime group, which sterically shields the β-lactam ring from hydrolysis by many β-lactamase enzymes.[4][5] Compounds like cefotaxime, the first of this new wave, demonstrated a remarkable increase in activity against Gram-negative bacteria, including many species resistant to earlier generations of cephalosporins and penicillins.[6]

The Core Chemistry: Synthesis of Aminothiazole-Based Cephalosporins

The synthesis of an aminothiazole-based cephalosporin can be conceptually divided into two primary stages: the construction of the C-7 aminothiazole side chain and its subsequent coupling to the 7-aminocephalosporanic acid (7-ACA) core.

Synthesis of the Aminothiazole Side Chain: A Step-by-Step Protocol

A common and crucial intermediate for many third- and fourth-generation cephalosporins is (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid

Step 1: Oximation of Ethyl Acetoacetate

-

In a three-necked flask equipped with a stirrer and cooled to 0-5°C, add 60 mL of an aqueous ethanol solution (1:2 v/v), 20 mL of ethyl acetoacetate, and 10 g of sodium nitrite.[7]

-

While maintaining the temperature, slowly add 30 g of glacial acetic acid dropwise over 1 hour.[7]

-

Continue to stir the reaction mixture at the same temperature.

-

Extract the product, ethyl 2-hydroxyiminoacetoacetate, with chloroform. This organic phase is used directly in the next step.[7]

Step 2: Methylation of the Oxime

-

Transfer the chloroform phase from Step 1 to a flask containing 100 mL of a 20% sodium carbonate solution and a phase transfer catalyst (e.g., 0.4 g of polyethylene glycol).[7]

-

Add dimethyl sulfate and stir the mixture. The methylation occurs to form ethyl 2-methoxyiminoacetoacetate.

Step 3: Chlorination and Cyclization with Thiourea

-

The ethyl 2-methoxyiminoacetoacetate is chlorinated, typically at the C4 position, using a chlorinating agent like sulfuryl chloride.

-

The resulting 4-chloro-2-methoxyiminoacetoacetate is then reacted with thiourea. The thiourea cyclizes with the α-haloketone to form the 2-aminothiazole ring, yielding ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate.[8]

Step 4: Hydrolysis to the Carboxylic Acid

-

The ethyl ester from Step 3 is dissolved in a 20% sodium hydroxide solution at 25-30°C and stirred until the hydrolysis is complete.[7]

-

The solution is then decolorized with activated carbon.

-

The pH is adjusted to 2.5-3.0 with hydrochloric acid, causing the carboxylic acid to precipitate.[7]

-

The crude product is collected by filtration, and can be further purified by recrystallization from methanol to yield pure (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.[7]

Activation and Coupling to 7-ACA

The carboxylic acid of the side chain must be "activated" to facilitate amide bond formation with the amino group of 7-ACA. A common method is the conversion to an acyl chloride.

Experimental Protocol: Acylation of 7-ACA

Step 1: Formation of the Acyl Chloride

-

In a flask under an inert atmosphere, suspend (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid in an anhydrous solvent like dichloromethane.

-

Cool the suspension to a low temperature (e.g., -15°C).[9]

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF), dropwise.[9][10] The reaction converts the carboxylic acid to the more reactive acyl chloride.

-

The excess thionyl chloride can be removed under vacuum.[4]

Step 2: Coupling with 7-ACA

-

In a separate reaction vessel, suspend 7-aminocephalosporanic acid (7-ACA) in an aqueous solution or an organic solvent like dichloromethane.[11]

-

Cool the suspension in an ice bath.

-

Slowly add the freshly prepared acyl chloride solution from Step 1 to the 7-ACA suspension with vigorous stirring. The pH is typically maintained around 5.5.[11]

-

The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Isolation

-

Once the reaction is complete, if using a two-phase system, the organic layer containing the product is separated.

-

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.[11]

-

The crude product is then purified, often by crystallization, to yield the final aminothiazole-based cephalosporin.

Mechanism of Action and Structure-Activity Relationships (SAR)

Targeting the Bacterial Cell Wall

Like all β-lactam antibiotics, cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Their molecular targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidogylcan synthesis.[12] By acylating a serine residue in the active site of PBPs, cephalosporins irreversibly inactivate these enzymes, leading to a compromised cell wall, cell lysis, and bacterial death.[13]

The aminothiazole cephalosporins, particularly the third-generation agents, exhibit a high affinity for PBPs of Gram-negative bacteria, especially PBP-3, which is involved in septum formation during cell division.[12] Inhibition of PBP-3 leads to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell death.[12]

Key molecular interactions within the PBP active site contribute to the high affinity of these drugs. X-ray crystallography studies of cefotaxime bound to PBPs reveal that in addition to the covalent bond with the active site serine, hydrogen bonds form between the drug and other key residues, such as Thr301, stabilizing the complex.[14] The aminothiazole and oxime moieties orient the molecule favorably within the active site for this interaction.

The Structural Evolution and its Impact on Activity

The evolution of aminothiazole cephalosporins across generations is a story of rational drug design, with modifications to the C-7 and C-3 side chains to enhance potency, broaden the spectrum of activity, and overcome resistance.

-

Second Generation (e.g., Cefotiam): The introduction of the aminothiazole ring in some second-generation compounds increased the binding affinity to PBPs and improved antimicrobial activity compared to first-generation cephalosporins.[5]

-

Third Generation (e.g., Cefotaxime, Ceftriaxone, Ceftazidime): This generation is defined by the aminothiazole group at the C-7 position.

-

Cefotaxime and Ceftriaxone: Feature a (Z)-methoxyimino group, which confers significant stability against many common β-lactamases.[15]

-

Ceftazidime: Incorporates a more complex carboxypropyloxyimino group on the C-7 side chain, which enhances its penetration through the outer membrane of Gram-negative bacteria and provides potent activity against Pseudomonas aeruginosa.[16][17]

-

-

Fourth Generation (e.g., Cefepime): Cefepime combines features of earlier generations. It has a C-7 aminothiazole-methoxyimino side chain similar to cefotaxime, but also possesses a positively charged quaternary ammonium group at the C-3 position. This zwitterionic nature is thought to facilitate faster penetration through the porin channels of Gram-negative bacteria and also contributes to its stability against some AmpC β-lactamases.[17][18]

-

Fifth Generation and Beyond (e.g., Ceftolozane, Cefiderocol):

-

Ceftolozane: While its C-7 side chain is a 5-amino-1,2,4-thiadiazole derivative rather than a classic aminothiazole, it maintains the core principles of a bulky oxime group. Its modified C-3 side chain contributes to potent activity against P. aeruginosa, and it is co-formulated with the β-lactamase inhibitor tazobactam to counter resistance.[19][20]

-

Cefiderocol: This novel "siderophore cephalosporin" has a C-7 side chain similar to ceftazidime and a C-3 side chain similar to cefepime. Crucially, it also has a catechol moiety on the C-3 side chain, which acts as a siderophore. This allows the drug to hijack bacterial iron uptake systems to gain entry into the periplasmic space, a "Trojan horse" mechanism that is effective even against highly resistant Gram-negative bacteria.[21][22]

-

Quantitative Structure-Activity Relationship (SAR)

The potency of aminothiazole cephalosporins is quantitatively assessed by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table provides representative MIC values for key aminothiazole-based cephalosporins, illustrating the evolution of their antibacterial spectrum.

| Antibiotic (Generation) | S. aureus (MSSA) | E. coli | K. pneumoniae | P. aeruginosa | E. coli (ESBL+) |

| Cefotaxime (3rd) | 0.5 - 4 | ≤0.25 - 2 | ≤0.25 - 2 | 16 - >64 | 16 - >128 |

| Ceftriaxone (3rd) | 1 - 8 | ≤0.25 - 2 | ≤0.25 - 2 | 8 - >64 | 16 - >128 |

| Ceftazidime (3rd) | 4 - 32 | ≤0.25 - 4 | ≤0.25 - 4 | 1 - 8 | 8 - >128 |

| Cefepime (4th) | 1 - 8 | ≤0.12 - 1 | ≤0.12 - 1 | 2 - 16 | 2 - 32 |

Note: MIC values are presented as ranges (in µg/mL) and can vary based on the specific strain and testing methodology. Data compiled from multiple sources.[6][15][23][24][25]

The Challenge of Resistance: ESBLs and AmpC β-Lactamases

The widespread use of third-generation cephalosporins has driven the selection and dissemination of bacteria producing Extended-Spectrum β-Lactamases (ESBLs). These enzymes, often plasmid-encoded, are capable of hydrolyzing the oxyimino-cephalosporins, rendering them ineffective.[19][25] AmpC β-lactamases, which can be chromosomally or plasmid-mediated, also confer resistance to many third-generation cephalosporins.[26]

The development of fourth-generation cephalosporins like cefepime was, in part, a response to this challenge, as it shows greater stability to some AmpC enzymes.[2] However, the most effective modern strategies involve combining aminothiazole cephalosporins with β-lactamase inhibitors (e.g., ceftolozane/tazobactam) or developing novel delivery mechanisms to circumvent these resistance enzymes entirely (e.g., cefiderocol).

Future Perspectives

The aminothiazole scaffold remains a highly valuable component in the design of new cephalosporins and other β-lactam antibiotics. Current and future research directions include:

-

Novel β-Lactamase Inhibitor Combinations: The success of drugs like ceftolozane/tazobactam has spurred the development of new combinations that can restore the activity of aminothiazole cephalosporins against multidrug-resistant pathogens.

-

Targeting Metallo-β-Lactamases (MBLs): MBLs are a significant threat as they can hydrolyze almost all β-lactam antibiotics, including carbapenems, and are not inhibited by current clinical β-lactamase inhibitors. Recent research has shown that compounds based on a 2-aminothiazole-4-carboxylic acid scaffold can act as broad-spectrum MBL inhibitors, offering a promising new avenue for drug development.[27]

-

Modifications to the Aminothiazole Ring: Further chemical modifications to the aminothiazole ring itself or the attached side chains are being explored to enhance PBP binding, improve stability against new β-lactamases, and optimize pharmacokinetic properties.

-

Hybrid Antibiotics: The "Trojan horse" strategy of cefiderocol may inspire the design of other hybrid molecules that link the potent aminothiazole cephalosporin core to moieties that facilitate novel uptake mechanisms into bacterial cells.

Conclusion

The introduction of the aminothiazole ring was a transformative event in the history of cephalosporin antibiotics, leading to a new generation of drugs with potent activity against challenging Gram-negative pathogens. Through decades of research, the aminothiazole side chain has been refined and adapted, demonstrating the enduring power of rational drug design. While the challenge of antimicrobial resistance is ever-present, the aminothiazole cephalosporin scaffold continues to serve as a foundation for innovation, providing a robust platform for the development of the next generation of life-saving antibacterial agents.

References

-

Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms. (2020). PubMed Central. [Link]

-

Comparative antibacterial activity of the aminothiazolyl cephalosporin RU 29246. (1993). PubMed. [Link]

-

Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). PubMed. [Link]

-

Discovery and development of cephalosporins. (n.d.). Wikipedia. [Link]

-

Synthesis and antibacterial activity of novel aminothiazolyl beta-lactam derivatives. (1986). PubMed. [Link]

-

A Novel Antibiotic Agent, Cefiderocol, for Multidrug-Resistant Gram-Negative Bacteria. (n.d.). KoreaMed Synapse. [Link]

-

Minimum Inhibitory Concentration (MIC) data for third generation cephalosporin resistant E. coli and extended spectrum beta-lactamase producing Enterobacteriaceae from feedlot cattle. (n.d.). Dataset - Catalog. [Link]

- The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review. (2025). Internal Document.

- Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal.

-

Cephalosporins 1945-1986. (1987). PubMed. [Link]

-

Combined Structural Analysis and Molecular Dynamics Reveal Penicillin-Binding Protein Inhibition Mode with β-Lactones. (2022). PubMed Central. [Link]

-

Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species. (n.d.). PubMed Central. [Link]

-

Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli. (2019). PubMed. [Link]

-

Minimum Inhibitory Concentration (MIC) data for third generation cephalosporin resistant E. coli and extended spectrum beta-lactamase producing Enterobacteriaceae from feedlot cattle. (2024). Ag Data Commons. [Link]

-

Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. [Link]

- Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (2025).

-

Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination. (n.d.). PubMed Central. [Link]

-

The β-lactamases that give cephalosporin resistance - AmpC and ESBL and how to recognise them. (n.d.). Nordic Biolabs. [Link]

-

Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA) and speculation on the origin of desacetyl cephalosporin C in fermentation broth. (1994). PubMed. [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- The origin of cephalosporins. (2025).

-

Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. (n.d.). Journal of Pure and Applied Microbiology. [Link]

-

Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli. (n.d.). PubMed. [Link]

- What is the synthesis method for 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid? (n.d.). FAQ.

- Structure-activity relationships for cefiderocol. (n.d.).

- The structure of the cefiderocol antibiotic and the properties of its different parts. (n.d.).

- MIC distribution of ESBL-producing E. coli for 12 antimicrobial drugs. (n.d.).

- Process for the preparation of 7-aminocephalosporanic acid. (n.d.).

-

ceftriaxone ceftazidime cefepime: Topics by Science.gov. (n.d.). Science.gov. [Link]

- The Detection of ESBL-Producing Escherichia coli in Various Clinical Sample Using 3. (2024). Internal Document.

-

Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases. (1995). PubMed. [Link]

- Novel β-lactamase inhibitors: a therapeutic hope against the scourge of multidrug resistance. (n.d.). Internal Document.

-

Penicillin Binding Proteins: key players in bacterial cell cycle and drug resistance processes. (n.d.). FEMS Microbiology Reviews | Oxford Academic. [Link]

-

Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors. (n.d.). PubMed Central. [Link]

-

Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5. (n.d.). PubMed Central. [Link]

-

Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa. (n.d.). PubMed. [Link]

- Guidance Document on Cefotaxime and Ceftriaxone for Staphylococcus aureus infection January 2023. (2023). EUCAST.

-

Bactericidal killing activities of cefepime, ceftazidime, cefotaxime, and ceftriaxone against Staphylococcus aureus and beta-lactamase-producing strains of Enterobacter aerogenes and Klebsiella pneumoniae in an in vitro infection model. (n.d.). PubMed Central. [Link]

-

Cefotaxime sodium. (n.d.). Pfizer. [Link]

- Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. (n.d.).

-

Ceftriaxone. (2023). Johns Hopkins ABX Guide. [Link]

-

The comparative pharmacokinetics of ceftazidime and cefotaxime in healthy volunteers. (n.d.). PubMed. [Link]

-

Comparison of the in Vitro and in Vivo Antibacterial Activities of Cefepime (BMY-28142) With Ceftazidime, Cefuzonam, Cefotaxime and Cefmenoxime. (n.d.). PubMed. [Link]

Sources

- 1. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. cdn.pfizer.com [cdn.pfizer.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. KoreaMed Synapse [synapse.koreamed.org]

- 12. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijcmas.com [ijcmas.com]

- 16. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comparison of the in vitro and in vivo antibacterial activities of cefepime (BMY-28142) with ceftazidime, cefuzonam, cefotaxime and cefmenoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ceftolozane | C23H30N12O8S2 | CID 53234134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bactericidal killing activities of cefepime, ceftazidime, cefotaxime, and ceftriaxone against Staphylococcus aureus and beta-lactamase-producing strains of Enterobacter aerogenes and Klebsiella pneumoniae in an in vitro infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Core Intermediates in the Synthesis of Third-Generation Cephalosporins

This guide provides an in-depth analysis of the pivotal chemical intermediates that form the foundation for the synthesis of third-generation cephalosporins. We will explore the strategic importance of these molecules, the underlying chemical principles that guide their formation, and the validated protocols for their synthesis. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing.

Introduction: The Architectural Elegance of Third-Generation Cephalosporins

Third-generation cephalosporins represent a significant advancement in the β-lactam class of antibiotics, offering a broader spectrum of activity, particularly against gram-negative bacteria, and increased stability against β-lactamase enzymes. The efficacy of these drugs is intrinsically linked to their molecular structure: a bicyclic core known as the cephem nucleus, which is decorated with specific side chains at the C-7 and C-3 positions. The strategic synthesis of these life-saving drugs is a testament to the ingenuity of process chemistry, and it all hinges on the efficient production of a few key intermediates.

This guide will deconstruct the synthetic pathways of these vital antibiotics by focusing on their foundational building blocks. We will examine the synthesis and manipulation of the core nucleus and the strategic installation of the side chains that define the pharmacological profile of the final drug substance.

The Cornerstone of Cephalosporin Synthesis: 7-ACA

The journey to virtually every third-generation cephalosporin begins with the fermentation-derived natural product, Cephalosporin C. However, Cephalosporin C itself possesses only weak antibacterial activity. The key to unlocking its potential lies in the removal of its native side chain at the C-7 position to yield 7-aminocephalosporanic acid (7-ACA). This transformation is the gateway to introducing a diverse array of synthetically designed side chains that confer potent antibacterial properties.

From Fermentation to a Versatile Nucleus

The industrial production of 7-ACA is a mature and highly optimized process. Initially, this was achieved through harsh chemical methods. However, the industry has largely shifted towards a more environmentally benign and efficient enzymatic process.

Experimental Protocol: Enzymatic Synthesis of 7-ACA

-

Immobilization of Acylase: A purified D-amino acid acylase is immobilized on a solid support, such as a resin, to allow for easy recovery and reuse of the enzyme.

-

Reaction Setup: An aqueous solution of Cephalosporin C is prepared, and the pH is adjusted to the optimal range for the enzyme (typically around 8.0).

-

Enzymatic Cleavage: The immobilized acylase is introduced into the Cephalosporin C solution. The reaction mixture is gently agitated at a controlled temperature (around 25-30°C). The acylase selectively hydrolyzes the amide bond at the C-7 position.

-

Monitoring and Workup: The reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the conversion to 7-ACA is complete.

-

Isolation: The immobilized enzyme is filtered off. The pH of the solution is then adjusted to the isoelectric point of 7-ACA (around 3.5), causing it to precipitate out of the solution. The precipitated 7-ACA is then collected by filtration, washed, and dried.

This enzymatic approach is a prime example of green chemistry in pharmaceutical manufacturing, offering high yields and purity under mild conditions.

The Activated Side Chain: A Prerequisite for Potency